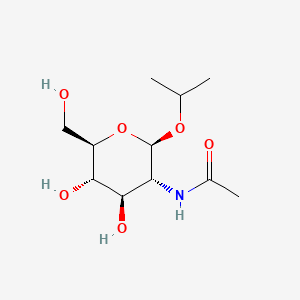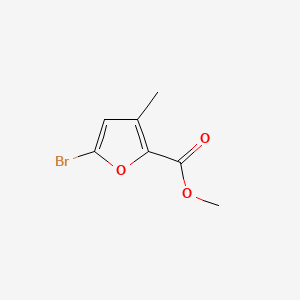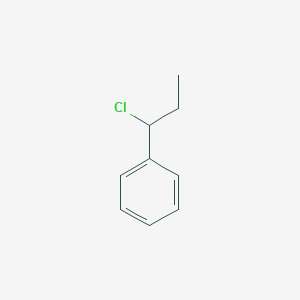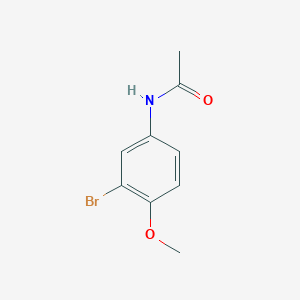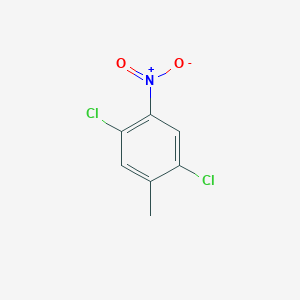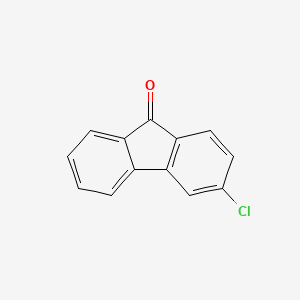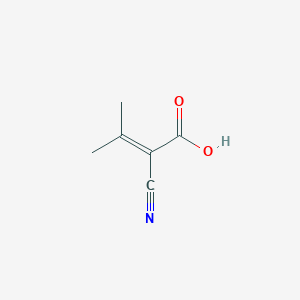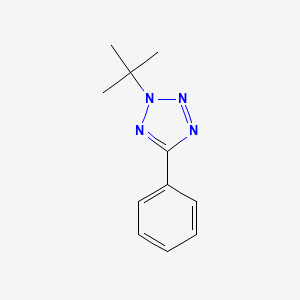
2-tert-butyl-5-phenyl-2H-tetrazole
Vue d'ensemble
Description
2-tert-butyl-5-phenyl-2H-tetrazole is a member of the tetrazole family, which is known for its unique chemical properties and applications. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms. These compounds are often used as bioisosteres for carboxylic acids in medicinal chemistry due to their metabolic stability and ability to mimic the carboxylate group .
Méthodes De Préparation
The synthesis of 2-tert-butyl-5-phenyl-2H-tetrazole typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. One common method is the reaction of 2-tert-butylbenzonitrile with sodium azide and triethylamine hydrochloride in an aromatic solvent . Another method involves the use of acetic acid and tert-butyl alcohol as solvents . These reactions are typically carried out under reflux conditions to ensure complete conversion of the nitrile to the tetrazole.
Analyse Des Réactions Chimiques
2-tert-butyl-5-phenyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of tetrazoles can lead to the formation of amines or other reduced nitrogen species.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-tert-butyl-5-phenyl-2H-tetrazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-phenyl-2H-tetrazole involves its ability to mimic the carboxylate group in biological systems. This mimicry allows it to interact with various molecular targets, such as enzymes and receptors, in a manner similar to carboxylic acids . The tetrazole ring can also coordinate with metal ions, forming stable complexes that can be used in catalysis and other applications .
Comparaison Avec Des Composés Similaires
2-tert-butyl-5-phenyl-2H-tetrazole can be compared to other tetrazole derivatives, such as:
2-tert-butyl-5-(2-pyridyl)-2H-tetrazole: This compound is used as a chelating ligand in coordination chemistry and has similar stability and reactivity.
5-substituted tetrazoles: These compounds are often used in medicinal chemistry as bioisosteres for carboxylic acids and have similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.
Propriétés
IUPAC Name |
2-tert-butyl-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)15-13-10(12-14-15)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQFTLIMOHPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350037 | |
| Record name | ST047279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-96-2 | |
| Record name | ST047279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


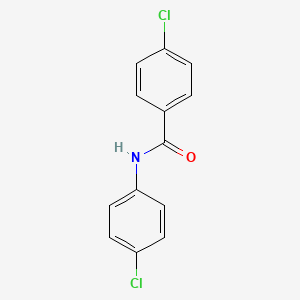

![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)

